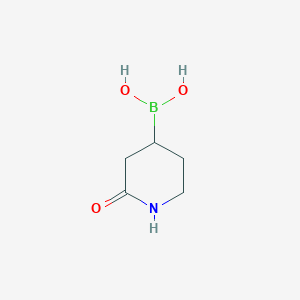

(2-氧代哌啶-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-Oxopiperidin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H10BNO3 . It is used in laboratory settings .

Synthesis Analysis

Boronic acids and their derivatives are synthesized using various methods. One approach involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Another method involves the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .Molecular Structure Analysis

Boronic acids form five-membered boronate esters with diols . They are increasingly being used in the synthesis of small chemical receptors .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. For instance, they participate in protodeboronation of alkyl boronic esters . They also play a role in the formation of oxime condensations .Physical And Chemical Properties Analysis

Boronic acids have unique properties that make them useful in various applications. They form highly dynamic covalent hydrazone and oxime bonds in physiological conditions .科学研究应用

合成化学与催化

硼酸,包括类似于(2-氧代哌啶-4-基)硼酸的化合物,在合成化学中至关重要,因为它们在各种有机反应中发挥着作用。Petasis 和 Patel (2000) 强调了从 1,2-二胺和有机硼酸合成哌嗪酮和苯并哌嗪酮,展示了硼酸在一步直接促进复杂分子构建中的效用 (Petasis & Patel, 2000)。此外,Maki、Ishihara 和 Yamamoto (2005) 描述了使用硼酸作为催化剂对 α-羟基羧酸进行酯化的过程,表明含硼化合物在促进温和条件下的酯化反应中具有催化潜力 (Maki, Ishihara, & Yamamoto, 2005)。

制药应用

硼酸在制药行业中作为酶抑制剂和药物递送系统组成部分找到了重要的应用。Krivitskaya 和 Khrenova (2021) 讨论了硼酸作为金属-β-内酰胺酶抑制剂的潜在用途,强调了它们在通过抑制降解抗生素的酶来解决抗生素耐药性方面的潜力 (Krivitskaya & Khrenova, 2021)。Yang、Gao 和 Wang (2003) 回顾了硼酸化合物作为酶抑制剂的开发,强调了它们在制药剂的创建中的结构独特性和多功能性 (Yang, Gao, & Wang, 2003)。

材料科学与药物递送

硼酸在药物递送和传感应用材料的开发中也至关重要。Stubelius、Lee 和 Almutairi (2019) 探索了硼酸在药物递送纳米材料中的化学性质,强调了它们作为靶向药物递送功能基团的作用,因为它们能够与各种疾病化学标记物反应 (Stubelius, Lee, & Almutairi, 2019)。

作用机制

Target of Action

Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . Piperidine derivatives are important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Boronic acids are investigated as reversible covalent inhibitors . They can form reversible covalent bonds with a target molecule, which can be broken if conditions change . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Biochemical Pathways

Boronic acids and piperidine derivatives are involved in a wide range of biochemical processes .

Result of Action

Boronic acids are known to have a variety of effects depending on their specific structure and the environment in which they are used .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. Boronic acids, for example, are known to interact with diols and strong Lewis bases .

未来方向

Boronic acids are increasingly being used in diverse areas of research, including sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also being explored for their potential in dynamic combinatorial libraries, reversible bioconjugation, and self-healing materials .

属性

IUPAC Name |

(2-oxopiperidin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BNO3/c8-5-3-4(6(9)10)1-2-7-5/h4,9-10H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUODXFSGWUIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCNC(=O)C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)

![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)

![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)